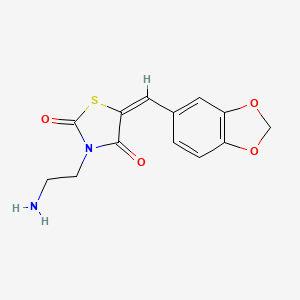

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride

Descripción

This compound is a thiazolidinedione derivative featuring a 1,3-benzodioxol-5-ylmethylene substituent at the C5 position and a 2-aminoethyl group at the N3 position, with an (E)-configuration at the C5 double bond. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Propiedades

Fórmula molecular |

C13H12N2O4S |

|---|---|

Peso molecular |

292.31 g/mol |

Nombre IUPAC |

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C13H12N2O4S/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9/h1-2,5-6H,3-4,7,14H2/b11-6+ |

Clave InChI |

ZAWGHGDNVXQOKU-IZZDOVSWSA-N |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CCN |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WAY-340245 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de WAY-340245 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

WAY-340245 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.

Sustitución: Nucleófilos como haluros, aminas y alcoholes bajo diversos solventes y temperaturas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, la reducción puede producir alcoholes o aminas, y la sustitución puede producir varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Thiazolidinediones are primarily recognized for their role as antidiabetic agents. The compound under discussion acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. Studies indicate that this compound may improve insulin sensitivity and lower blood glucose levels, making it a candidate for the treatment of type 2 diabetes mellitus .

Antioxidant Activity

The presence of the benzodioxole group suggests potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases such as cardiovascular diseases and cancer. Research is ongoing to explore the efficacy of this compound in reducing oxidative damage in cellular models.

Anti-inflammatory Effects

Inflammation is a key factor in many metabolic disorders. The compound's structure implies possible anti-inflammatory activity, which could be beneficial in managing conditions characterized by chronic inflammation. Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Synthesis and Characterization

The synthesis of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride can be achieved through various synthetic routes. These methods can be optimized based on yield and purity requirements. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are commonly employed to confirm the structure and purity of the synthesized compound .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to biological targets, particularly PPARs. Techniques such as surface plasmon resonance and isothermal titration calorimetry are utilized to quantify these interactions and understand the thermodynamics involved in binding processes. Cellular assays are also conducted to assess the impact of the compound on metabolic pathways influenced by PPAR activation.

Mecanismo De Acción

WAY-340245 ejerce sus efectos inhibiendo la actividad de las quinasas reguladas por señales extracelulares. Estas quinasas son parte de la vía de la proteína quinasa activada por mitógenos (MAPK), que transmite señales de la superficie celular al núcleo. Al inhibir ERK, WAY-340245 interrumpe esta cascada de señalización, lo que lleva a respuestas celulares alteradas, como una proliferación reducida y un aumento de la apoptosis .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications

The compound’s activity hinges on its substituents:

- N3 Substituent: The 2-aminoethyl side chain may facilitate interactions with polar residues in enzyme active sites.

Comparisons with structurally similar compounds are outlined below:

Table 1: Structural Comparison of Thiazolidinedione Derivatives

Binding Affinity and Molecular Docking Insights

CID 3087795 (2-Thienyl Derivative)

- HIV-1 RT Inhibition : Demonstrated the lowest binding energy (-8.69 kcal/mol) with residues VAL106, ASP185, and TYR181, forming 5 hydrophobic and 2 hydrogen-bond interactions .

- Superiority : Outperformed other derivatives (e.g., CID 1442532, -7.99 kcal/mol) due to the thienyl group’s hydrophobic compatibility with RT’s active site .

Pyridin-3-yl Derivative

- Tautomerism: Exhibits keto-enol tautomerism, influencing nucleophilic reactivity and metal chelation .

Target Compound (1,3-Benzodioxol-5-yl Derivative)

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | CID 3087795 | Pyridin-3-yl Derivative |

|---|---|---|---|

| Molecular Weight | 374.84 g/mol | 290.79 g/mol | 266.72 g/mol |

| Log P (Predicted) | ~2.5 (estimated) | 2.1 | 1.5 |

| Hydrogen Bond Donors | 2 (NH₂⁺, HCl) | 2 (NH₂⁺) | 2 (NH₂⁺, HCl) |

| Key Interactions | Potential H-bonding | Hydrophobic + H-bond | Chelation, tautomerism |

Research Implications and Gaps

- Computational studies using AutoDock4 or similar tools are recommended to validate its binding mode .

- Substituent Optimization: The 1,3-benzodioxol group’s electron-donating effects may enhance binding compared to thienyl or pyridinyl groups, but synthetic challenges (e.g., yield optimization) are noted in analogous syntheses ().

- Resistance Profile : Unlike NNRTIs like nevirapine, thiazolidinediones like CID 3087795 show resilience to common RT mutations , suggesting the target compound merits further evaluation.

Actividad Biológica

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a benzodioxole moiety, which may enhance its pharmacological properties. Thiazolidinediones are primarily known for their role in the management of diabetes and metabolic disorders through their action on peroxisome proliferator-activated receptors (PPARs).

Chemical Structure and Properties

The molecular formula of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is with a molecular weight of approximately 344.84 g/mol . The compound's structure is depicted below:

| Structure | Description |

|---|---|

| Chemical Structure | Thiazolidinedione core with benzodioxole substitution |

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic activity , primarily through its role as an agonist for PPARs. PPARs are critical in regulating glucose and lipid metabolism, making them vital targets for diabetes treatment. Studies have shown that compounds similar to this thiazolidinedione derivative can improve insulin sensitivity and reduce blood glucose levels.

Antioxidant and Anti-inflammatory Activity

The presence of the benzodioxole moiety suggests additional biological activities, including antioxidant and anti-inflammatory effects. These properties are particularly relevant in the context of chronic diseases associated with oxidative stress and inflammation. For instance, thiazolidinediones have been documented to reduce markers of inflammation in various models .

Antimicrobial Activity

In addition to its antidiabetic effects, preliminary studies suggest that this compound may also possess antimicrobial properties . Similar thiazolidinedione derivatives have demonstrated enhanced antimicrobial activity compared to standard commercial drugs such as ampicillin and ketoconazole. This dual action could be beneficial in treating infections in diabetic patients .

Comparative Analysis with Other Thiazolidinediones

The unique structural features of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride may confer distinct pharmacological advantages over other thiazolidinediones. The following table summarizes the biological activities of selected thiazolidinediones for comparison:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Rosiglitazone | Thiazolidinedione | Antidiabetic |

| Pioglitazone | Thiazolidinedione | Antidiabetic |

| Troglitazone | Thiazolidinedione | Antidiabetic; hepatotoxicity concerns |

| (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride | Thiazolidinedione with benzodioxole | Antidiabetic; potential antioxidant/anti-inflammatory |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinedione derivatives. For instance, one study highlighted the synthesis of novel 1,3-thiazolidin-4-one derivatives that exhibited both antimicrobial and anti-inflammatory activities using various bioassays . Another research effort demonstrated that compounds structurally related to this thiazolidinedione showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.